Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino–: is a complex organic compound that features a guanidine group attached to a benzylidene moiety, which is further substituted with a nitro group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or thioureas. For the specific compound , a sequential one-pot approach can be employed. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine derivative under mild conditions .
Industrial Production Methods: Industrial production of guanidine derivatives often relies on scalable and efficient synthetic routes. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, facilitating the large-scale synthesis of guanidine compounds .
Chemical Reactions Analysis
Types of Reactions: Guanidine derivatives undergo various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form corresponding ureas or other oxidized products.
Reduction: Nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of urea derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Guanidine derivatives are used as catalysts in organic synthesis, particularly in the formation of carbon-nitrogen bonds. They also serve as building blocks for the synthesis of heterocyclic compounds .
Biology: In biological research, guanidine derivatives are studied for their potential as enzyme inhibitors and receptor antagonists. They are also explored for their antimicrobial and antiviral properties .
Medicine: Guanidine compounds have shown promise in the development of pharmaceuticals, including drugs for treating neurological disorders and infections .
Industry: In the industrial sector, guanidine derivatives are used in the production of polymers, resins, and other materials with specialized properties .
Mechanism of Action
The mechanism of action of guanidine derivatives involves their ability to form strong hydrogen bonds and interact with biological targets. The guanidine group is highly basic and can form stable complexes with various biomolecules. This interaction can inhibit enzyme activity or block receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(5-Nitro-2-pyridinyl)guanidine
- N-(5-Nitropyridin-2-yl)guanidine
- 2-(5-Nitropyridin-2-yl)guanidine
Comparison: Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino-- is unique due to the presence of the piperidine ring and the benzylidene moiety, which confer distinct chemical and biological properties. Compared to other guanidine derivatives, this compound may exhibit enhanced stability and specificity in its interactions with biological targets .
Properties
Molecular Formula |
C13H18N6O2 |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C13H18N6O2/c14-13(15)17-16-9-10-8-11(19(20)21)4-5-12(10)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7H2,(H4,14,15,17)/b16-9+ |
InChI Key |
ZIMRHSRCYATIGE-CXUHLZMHSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N=C(N)N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.